Pleuromutilin

Antimicrobial Susceptibility Veterinary Medicine Swine Dysentery

Sourcing high-purity pleuromutilin scaffold is critical for medicinal chemistry campaigns targeting resistant Gram-positive pathogens. As the foundational diterpenoid precursor to the pleuromutilin antibiotic class, it enables unique 50S ribosomal PTC binding that circumvents cross-resistance with macrolides, oxazolidinones, and other ribosomal antibiotics. • Optimize C-14 and C-22 substituents to access derivatives with up to 16-fold lower MIC values against MRSA versus legacy pleuromutilins • Ensure ≥98% purity for reproducible SAR studies and consistent fermentation-derived scaffold quality • Secure batch-to-batch lot traceability with full Certificates of Analysis for regulatory-compliant R&D programs

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
CAS No. 125-65-5
Cat. No. B1678893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleuromutilin
CAS125-65-5
SynonymsDrosophilin B
octahydro-5,8-dihydroxy-4,6,9,10- tetramethyl-6-vinyl-3a,9-propano-3aH-cyclopenta- cycloocten-1(4H)-one 8-glycolate
pleuromutilin
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C
InChIInChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1
InChIKeyZRZNJUXESFHSIO-BKUNHTPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pleuromutilin: Diterpenoid Antibiotic Scaffold


Pleuromutilin is a naturally occurring diterpenoid antibiotic produced by fungi such as Clitopilus scyphoides (formerly Pleurotus mutilus). It serves as the foundational scaffold for the pleuromutilin class of antibacterials, which includes the semisynthetic derivatives tiamulin, valnemulin, retapamulin, and lefamulin. Pleuromutilin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a unique mechanism that avoids cross-resistance with many other antibiotic classes [1].

Natural diterpenoid scaffold for semisynthetic pleuromutilin derivatives
Binds 50S ribosomal subunit PTC; distinct mechanism from many antibiotic classes
Reported low cross-resistance potential with other antibiotic classes

Pleuromutilin Derivatives: Evidence Against Substitution


The pleuromutilin class exhibits significant variation in antibacterial potency, spectrum, and pharmacokinetics among its members. For instance, valnemulin demonstrates up to 8-fold higher potency than tiamulin against Brachyspira hyodysenteriae, while certain novel derivatives achieve MIC values 16-fold lower than tiamulin against MRSA [1]. Furthermore, resistance development rates and fitness costs differ between derivatives, with stepwise mutations in rplC conferring varying levels of susceptibility to different pleuromutilins [2]. These quantitative differences underscore that generic substitution within the class is scientifically unjustifiable.

Potency Antibacterial potency may vary significantly between pleuromutilin derivatives
Resistance Resistance mutation profiles and fitness costs may not transfer across the class
PK profile Pharmacokinetic properties differ substantially, limiting direct substitution

Pleuromutilin Quantitative Differentiation


Valnemulin vs. Tiamulin: Potency in Swine Dysentery

In a direct head-to-head comparison using broth dilution, valnemulin exhibited significantly lower MICs than tiamulin against Swedish field isolates of Brachyspira hyodysenteriae, the causative agent of swine dysentery [1]. For different isolates, the MIC of tiamulin was between 0 and 8 times higher than that of valnemulin [1].

Valnemulin vs. Tiamulin potency
Head-to-head
Valnemulin MIC ≤0.016–1 μg/mL; Tiamulin MIC 0.031–2 μg/mL (up to 8-fold difference)
Supports potency comparison in B. hyodysenteriae models
Broth dilution, Swedish field isolates
Antimicrobial Susceptibility Veterinary Medicine Swine Dysentery

Pleuromutilin vs. Tiamulin: Antimycobacterial Potency

In a cross-study comparable analysis using the mc27000 7H9 medium, the natural product pleuromutilin showed an MIC range of 25–50 μg/mL against mycobacteria, whereas the semisynthetic derivative tiamulin demonstrated a more favorable range of 12–25 μg/mL [1]. This indicates that simple alkylation at the C-14 side chain enhances antimycobacterial activity.

Pleuromutilin vs. Tiamulin antimycobacterial
Cross-study comparable
Pleuromutilin MIC 25–50 μg/mL; Tiamulin MIC 12–25 μg/mL (~2-fold lower)
C-14 modification enhances antimycobacterial MIC context
mc27000 7H9 medium, independent determinations
Mycobacterium Antimycobacterial Drug Development

Derivative 2-3 vs. Tiamulin: In Vivo MRSA Efficacy

A novel pleuromutilin derivative, 2-3 (22-[2-(L-prolylamino)phenylsulfanyl]-22-deoxypleuromutilin), demonstrated superior efficacy over tiamulin in a neutropenic murine thigh infection model caused by MRSA [1]. Molecular docking revealed stronger binding free energy between 2-3 and the 50S ribosomal subunit compared to tiamulin [1].

Derivative 2-3 vs. Tiamulin in vivo MRSA
Head-to-head
2-3 MIC 0.25 μg/mL; greater MRSA reduction than tiamulin in murine thigh model
C-22 substitution strategy supports enhanced in vivo activity context
Neutropenic murine model, MRSA
MRSA In Vivo Efficacy Pleuromutilin Derivative

PL-W vs. Tiamulin: Anti-MRSA Potency and Bactericidal Action

The pleuromutilin derivative PL-W, containing a 4-fluorophenyl group at the C21 position, exhibited an MIC of 0.03125 µg/mL against MRSA, which is 16-fold lower than that of tiamulin (0.5 µg/mL) [1]. Furthermore, PL-W achieved a 99.9% reduction in MRSA at concentrations ≥ 4-fold the MIC, whereas tiamulin required ≥ 8-fold the MIC for comparable bactericidal activity [1].

PL-W vs. Tiamulin anti-MRSA
Head-to-head
PL-W MIC 0.03125 μg/mL (16-fold lower than tiamulin); bactericidal at 4× MIC vs. 8× MIC
Reported lower MIC and more efficient bactericidal profile in MRSA model
MRSA strains, time-kill kinetics
MRSA Bactericidal Pleuromutilin Derivative

Pleuromutilin Resistance: Fitness Cost and Cross-Resistance

Stepwise exposure of Staphylococcus aureus to pleuromutilins results in acquisition of mutations in rplC, but these mutations are associated with severe growth defects [1]. Faster-growing revertants arise at high frequency but are more susceptible to pleuromutilins [1]. Importantly, mutations conferring resistance to tiamulin and valnemulin have a minimal effect on susceptibility to retapamulin, indicating differential cross-resistance profiles [1].

Resistance fitness cost & cross-resistance
Class-level
Stepwise rplC mutations cause severe growth defects; retapamulin susceptibility largely retained
Resistance may impose fitness cost; cross-resistance profiles differ among derivatives
In vitro S. aureus exposure model
Antibiotic Resistance Fitness Cost rplC Mutation

Pleuromutilin: Optimal Use Cases


Swine Dysentery Veterinary Treatment

Valnemulin is the preferred pleuromutilin for treating swine dysentery caused by Brachyspira hyodysenteriae due to its superior in vitro potency (MIC up to 8-fold lower than tiamulin) [1]. Procurement decisions should favor valnemulin over tiamulin in regions with high prevalence of B. hyodysenteriae to achieve effective bacterial clearance with potentially lower dosages.

Semisynthetic Derivative Development Scaffold

Pleuromutilin serves as an essential starting material for the synthesis of novel antibacterials. Researchers should prioritize procurement of high-purity pleuromutilin (≥95%) for medicinal chemistry campaigns aimed at optimizing C-14 and C-22 substituents to enhance potency, spectrum, and pharmacokinetic properties, as evidenced by derivatives such as lefamulin and PL-W [2][3].

MRSA Lead Optimization

For industrial R&D programs targeting MRSA, derivatives like PL-W demonstrate significant advantages over tiamulin, including 16-fold lower MIC values and more efficient bactericidal activity [3]. Procurement of pleuromutilin intermediates with appropriate functional handles at C-21 and C-22 is critical for accessing this chemical space.

Cross-Resistance Surveillance

Due to differential cross-resistance among pleuromutilins (e.g., retapamulin susceptibility remains largely unaffected by mutations conferring resistance to tiamulin) [4], laboratories conducting antibiotic resistance surveillance should include multiple pleuromutilin compounds in their panels to accurately assess resistance trends and guide therapy selection.

Application
Selection Property
Validation Focus
Swine dysentery model studies
Potency against B. hyodysenteriae isolates
MIC comparison in field isolate panels
Semisynthetic derivative development
Scaffold purity and functional handles
C-14/C-22 modification outcomes
MRSA model compound screening
C-21/C-22 substituted derivatives
MIC and bactericidal profile in MRSA models
Antimicrobial resistance surveillance
Differential cross-resistance profiles
rplC mutation impact on susceptibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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